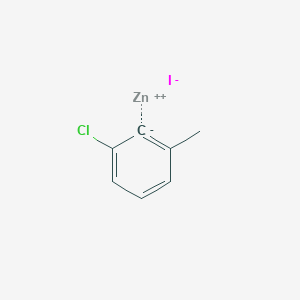
2-Chloro-6-methylphenylzinciodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methylphenylzinciodide is an organozinc compound with the molecular formula C7H6ClZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
2-Chloro-6-methylphenylzinciodide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-6-methylphenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-6-methylphenylzinciodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc iodide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-6-methylphenylzinciodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-6-methylphenylzinciodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an aryl halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the aryl group from the zinc reagent to the halide, forming a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylphenylzinciodide can be compared with other organozinc compounds such as phenylzinc iodide and 2-bromo-6-methylphenylzinc iodide. While these compounds share similar reactivity, this compound is unique due to the presence of both chlorine and methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C7H6ClIZn |
|---|---|
Poids moléculaire |
317.9 g/mol |
Nom IUPAC |
zinc;1-chloro-3-methylbenzene-2-ide;iodide |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C(=CC=C1)Cl.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


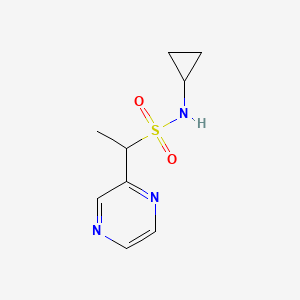
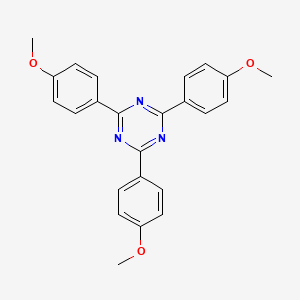
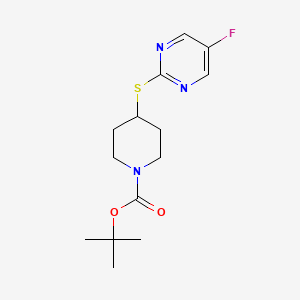

![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
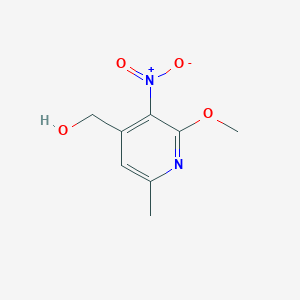
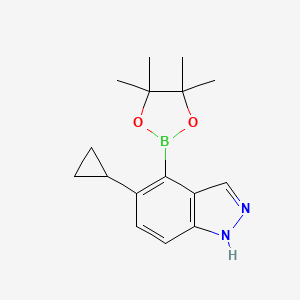
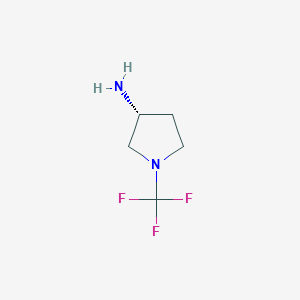


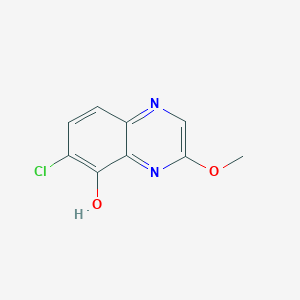
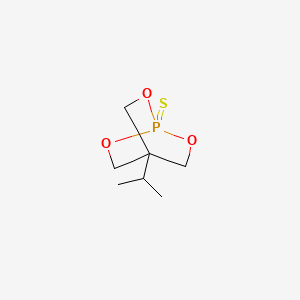

![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
